4,4'-Diisothiocyano-2,2'-dihydrostilbenedisulfonic Acid Disodium Salt
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Overview
Description
4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt is a chemical compound known for its unique properties and applications in various scientific fields. It is an anionic alkylating agent containing isothiocyanate residues, which makes it a negatively charged homobifunctional cross-linking reagent . This compound is widely used as a specific inhibitor of cellular anion permeability in cell transport studies .
Preparation Methods
The synthesis of 4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt involves several steps. The compound is typically prepared by reacting 4,4’-diaminostilbene-2,2’-disulfonic acid with thiophosgene under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and subsequent purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt undergoes various chemical reactions, primarily involving its isothiocyanate groups. These reactions include:
Substitution Reactions: The isothiocyanate groups react with primary amines at pH 9.0-10.0, forming thiourea derivatives.
Alkylation Reactions: The compound alkylates lysine residues, which can inhibit apoptosis indirectly by targeting membrane-based anion transporters.
Cross-Linking Reactions: As a homobifunctional cross-linking reagent, it can form covalent bonds between proteins or other biomolecules.
Common reagents used in these reactions include primary amines and various solvents that maintain the required pH conditions . The major products formed from these reactions are typically thiourea derivatives and cross-linked biomolecules .
Scientific Research Applications
4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking reagent in the synthesis of complex molecules and materials.
Biology: The compound is employed in cell transport studies as a specific inhibitor of cellular anion permeability.
Medicine: It acts as a CD4 antagonist that blocks HIV type-1 growth at multiple stages of the virus life cycle.
Mechanism of Action
The mechanism of action of 4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt involves its interaction with cellular components. The isothiocyanate groups react with primary amines, leading to the formation of covalent bonds with lysine residues . This alkylation process inhibits apoptosis indirectly by targeting membrane-based anion transporters . Additionally, the compound inhibits calcium transport in vesicles and enhances oxygen unloading by cross-linking hemoglobin .
Comparison with Similar Compounds
4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt can be compared with other similar compounds, such as:
4,4’-Diamino-2,2’-stilbenedisulfonic Acid: This compound lacks the isothiocyanate groups and is primarily used as a fluorescent whitening agent.
4-Acetamido-4’-isothiocyanato-2,2’-stilbenedisulfonic Acid Disodium Salt: Similar to 4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt, but with an acetamido group, it is used in biochemical research.
4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt: This compound contains nitro groups instead of isothiocyanate groups and is used in dye manufacturing.
The uniqueness of 4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt lies in its dual isothiocyanate groups, which provide its distinctive cross-linking and inhibitory properties .
Properties
IUPAC Name |
disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethyl]benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h3-8H,1-2H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCASYHGPTJKZKC-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])CCC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O6S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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